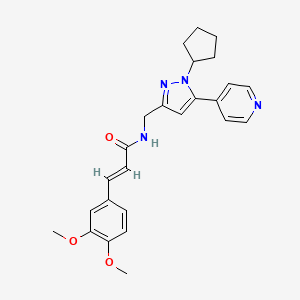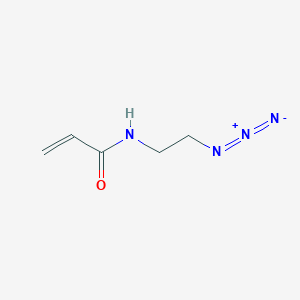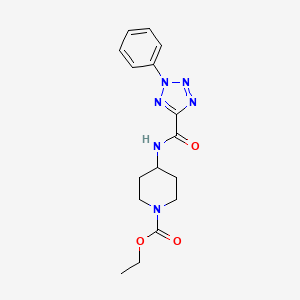
3-Methylbenzene-1-sulfonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a sulfonyl isocyanate group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbenzene-1-sulfonyl isocyanate can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement . The reaction typically involves the following steps:
Formation of 3-methylbenzenesulfonyl azide: This is achieved by reacting 3-methylbenzenesulfonyl chloride with sodium azide in an appropriate solvent.
Curtius rearrangement: The azide intermediate undergoes thermal decomposition to form the isocyanate.
Industrial Production Methods
The industrial production of isocyanates, including this compound, often involves the phosgene process . This method, however, poses environmental and safety concerns due to the toxicity of phosgene. Alternative non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation of nitro-amino compounds, are being explored to mitigate these issues .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Electrophilic aromatic substitution: The sulfonyl isocyanate group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic addition: The isocyanate group can react with nucleophiles such as amines to form ureas and carbamates.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic addition: Reagents such as primary and secondary amines are commonly used under mild conditions to form the corresponding ureas and carbamates.
Major Products Formed
Electrophilic aromatic substitution: Substituted benzene derivatives.
Nucleophilic addition: Ureas and carbamates.
Scientific Research Applications
3-Methylbenzene-1-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-methylbenzene-1-sulfonyl isocyanate involves its reactivity as an electrophile. The sulfonyl isocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of stable products such as ureas and carbamates . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl isocyanate: Similar structure but with the methyl group in the para position.
Benzene-1-sulfonyl isocyanate: Lacks the methyl group on the benzene ring.
Toluene-2,4-diisocyanate: Contains two isocyanate groups on the benzene ring.
Uniqueness
3-Methylbenzene-1-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group on a methyl-substituted benzene ring. This combination imparts specific reactivity and properties that are valuable in organic synthesis and various applications.
Properties
IUPAC Name |
3-methyl-N-(oxomethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHEJYDQNWSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B2585381.png)
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)
![2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2585385.png)




![2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2585393.png)
![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
![N-(4-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2585396.png)
![1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclohex-2-en-1-ol](/img/structure/B2585398.png)
![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)

![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
